molecular formula C8H8N2O2 B12864617 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one

Cat. No.: B12864617
M. Wt: 164.16 g/mol
InChI Key: LVBNQPAKISVTGN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring fused to a benzene ring, with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The aminomethyl group can then be introduced through a series of reactions involving amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)benzo[d]isoxazol-3-amine: A closely related compound with similar structural features.

    5-(Aminomethyl)benzo[d]isoxazol-3-carboxylic acid: Another related compound with a carboxylic acid group instead of the isoxazole ring.

Uniqueness

5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is unique due to its specific structure, which includes both an isoxazole ring and an aminomethyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,4,9H2,(H,10,11)

InChI Key

LVBNQPAKISVTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NO2

Origin of Product

United States

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